Mchb-1

Description

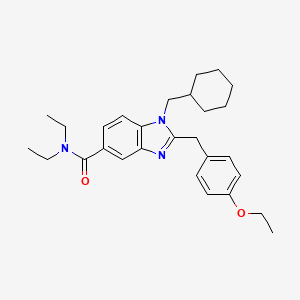

Structure

3D Structure

Properties

IUPAC Name |

1-(cyclohexylmethyl)-2-[(4-ethoxyphenyl)methyl]-N,N-diethylbenzimidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37N3O2/c1-4-30(5-2)28(32)23-14-17-26-25(19-23)29-27(31(26)20-22-10-8-7-9-11-22)18-21-12-15-24(16-13-21)33-6-3/h12-17,19,22H,4-11,18,20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRVZBXHTUOPQJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC2=C(C=C1)N(C(=N2)CC3=CC=C(C=C3)OCC)CC4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501336524 | |

| Record name | 1-(Cyclohexylmethyl)-2-(4-ethoxybenzyl)-N,N-diethyl-1H-benzimidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1046140-32-2 | |

| Record name | MCHB-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1046140322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Cyclohexylmethyl)-2-(4-ethoxybenzyl)-N,N-diethyl-1H-benzimidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MCHB-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8QNY2T4YC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Mchb Action

Cellular Uptake and Subcellular Localization of MCHB

Studies investigating the cellular handling of MCHB have indicated that the compound localizes predominantly within the cytoplasm of cells. Microscopic evidence has pointed to a focal localization pattern primarily within this cellular compartment.

Mitochondrial Co-localization of MCHB and Implications

A significant finding regarding MCHB's subcellular distribution is its observed co-localization with mitochondria. This co-localization was visualized through techniques such as confocal microscopy using mitochondrial stains like MitoTracker™ green FM. The propensity of MCHB to accumulate within or associate closely with mitochondria is strongly implicated in its mechanism of action, particularly in initiating cellular apoptosis.

MCHB-Induced Molecular Interactions

The cytotoxic effects of MCHB are mediated through specific interactions with biomolecules within the cell.

DNA Binding Properties of MCHB

MCHB has been shown to bind to DNA. Evidence suggests that this binding involves intercalation with mitochondrial DNA. This interaction is considered a likely mechanism by which MCHB exerts its cell-killing effects.

Other Identified Biomolecular Interactions of MCHB

Beyond its interaction with DNA, MCHB's molecular targets and interactions include components of the apoptotic pathway. MCHB treatment leads to increased activity of caspases, specifically caspase-3 and caspase-9. This activation is indicative of the involvement of the intrinsic, mitochondrial-mediated apoptotic pathway.

Downstream Signaling Pathways and Cellular Effects Mediated by MCHB

The molecular interactions of MCHB trigger downstream signaling events that culminate in significant cellular effects, notably the induction of apoptosis.

Disruption of Mitochondrial Electrochemical Potential by MCHB

A key effect of MCHB on cellular function is the rapid disruption of the mitochondrial membrane potential. This disruption, also referred to as mitochondrial depolarization, has been demonstrated using techniques such as JC-1 staining, where a shift in cell population towards increased green fluorescence and decreased red fluorescence indicates depolarization. The loss of mitochondrial membrane potential is a critical event in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors and subsequent caspase activation.

In addition to disrupting mitochondrial potential and activating caspases, MCHB has been observed to cause HCT 116 cell accumulation in the S-phase at non-lethal concentrations. At lethal doses, MCHB induces cell surface annexin (B1180172) V expression, another marker of apoptosis.

Research findings on the effect of MCHB on caspase activity in HCT 116 cells treated with 1 µM MCHB relative to untreated cells or doxycycline (B596269) (a known apoptosis inducer) are summarized in the table below.

| Treatment | Caspase-3 Activity (Relative to Untreated) | Caspase-9 Activity (Relative to Untreated) |

| Untreated | 1.0 | 1.0 |

| 1 µM MCHB | Increased | Increased |

| Doxycycline | Increased* | Not specified (known to induce caspase-8/-3) |

*Indicates a statistically significant increase (p<0.05).

Induction of Apoptotic Pathways by MCHB

Apoptosis, a form of programmed cell death, is a critical biological process involving a cascade of molecular events leading to controlled cellular dismantling. Key markers of apoptosis include the externalization of phosphatidylserine, detectable by Annexin V binding, and the activation of caspases, such as caspase-3, which are effector proteases that execute the apoptotic program. Research indicates that at lethal doses, MCHB can induce cellular apoptosis. This induction is evidenced by the presence of cell surface Annexin V and the activation of caspase-3. wikipedia.org The binding of MCHB to DNA has also been observed, which may contribute to its cellular effects, potentially triggering downstream events that lead to the activation of apoptotic pathways. wikipedia.org

Cell Cycle Modulation by MCHB (e.g., S-phase accumulation)

The cell cycle is a tightly regulated series of events that culminates in cell division. It consists of distinct phases: G1 (cell growth), S (DNA synthesis), G2 (further growth), and M (mitosis). Progression through the cell cycle is controlled by the coordinated activity of cyclin-dependent kinases (CDKs) and cyclins. Aberrant cell cycle progression can lead to uncontrolled proliferation or cell death. Studies have shown that at nonlethal concentrations, MCHB can modulate the cell cycle, specifically causing the accumulation of cells in the S-phase. wikipedia.org S-phase accumulation suggests that MCHB may interfere with DNA replication or other processes occurring during this phase, thereby halting or slowing the cell's progression through the cell cycle. wikipedia.org

The observed effects of MCHB on both apoptosis induction at lethal doses and S-phase accumulation at nonlethal concentrations highlight its capacity to influence fundamental cellular processes. wikipedia.org The differential effects based on concentration suggest a dose-dependent mechanism of action, where lower concentrations impact cell cycle progression, while higher concentrations trigger the apoptotic machinery. wikipedia.org

| MCHB Concentration | Observed Cellular Effect |

| Nonlethal | Cell accumulation in S phase |

| Lethal | Induction of cell surface Annexin V and caspase-3 |

Prodrug Activation Systems Involving Mchb

MCHB as a Metabolite in Enzyme-Prodrug Systems

Within these carefully designed systems, MCHB-1 is the key cytotoxic metabolite produced from the enzymatic activation of its corresponding prodrug. chemicalbook.com The localized generation of this compound is central to the therapeutic strategy, concentrating the cytotoxic effect at a specific biological site.

Activation of CNOB to MCHB by Bacterial Nitroreductases (e.g., ChrR6, HChrR6)

A well-characterized example of this compound generation involves the prodrug 6-chloro-9-nitro-5-oxo-5H-benzo[a]phenoxazine (CNOB). CNOB is efficiently converted to this compound through the action of bacterial nitroreductases. nih.govchemicalbook.comsynchem.dechem960.comqau.edu.pknih.gov Notably, the enzyme ChrR6, a highly active bacterial nitroreductase, has been shown to effectively activate CNOB. nih.govsynchem.dechem960.comqau.edu.pknih.gov Furthermore, HChrR6, a humanized and improved variant of bacterial nitroreductase, also efficiently catalyzes the reductive activation of CNOB to this compound. chem960.comchemscene.comchemicalbook.com This enzymatic reaction involves the reduction of the nitro group present on the CNOB molecule. chemicalbook.com Research indicates that this compound is the sole product of CNOB reduction by ChrR6. nih.govsynchem.dechem960.comqau.edu.pknih.gov The conversion of CNOB to this compound is a two-electron reduction process. nih.gov

Enzymatic Reaction Kinetics and Conversion Efficiency of Prodrugs to MCHB

The generation of this compound from prodrugs like CNOB by nitroreductases can be studied by examining the kinetics of the enzymatic reaction. The intrinsic fluorescence of this compound has proven to be a valuable tool for this purpose, allowing for the study of CNOB activation kinetics within cells through simple fluorescence measurements. nih.govsynchem.dechem960.comqau.edu.pknih.gov Studies have demonstrated a correlation between the amount of activating enzyme (such as translated HChrR6 mRNA protein) and the resulting this compound fluorescence, indicating the efficiency of the conversion process. The "MCHB test," which assesses the generation of this compound fluorescence upon addition of CNOB, is utilized as an indicator of the activating enzyme's competence. chemicalbook.com The principle of enrichment-triggered prodrug activation, where an increased local concentration of the prodrug enhances the reaction rate and thus the generation of the active drug like this compound, is also relevant in this context.

Rational Design of Prodrugs for MCHB Generation

The rational design of prodrugs for the generation of this compound centers on creating precursor molecules that are selectively converted to the active compound by a specific enzyme at a desired location.

Chemical Modifications of Prodrug Scaffolds for Enhanced MCHB Release

Chemical modifications to prodrug scaffolds are employed to influence their physicochemical properties, aiming to improve factors such as solubility, stability, and targeted delivery, ultimately enhancing the release of the active drug, this compound. In the case of CNOB, the presence of the nitro group is a critical feature of its design as a prodrug, as it is the site of the enzymatic reduction that yields this compound, and this feature can enable hypoxia-selective activation. chemicalbook.com While general strategies for chemical modification of prodrugs exist to improve their characteristics and subsequent drug release, the specific modifications to the CNOB scaffold are primarily focused on enabling the enzymatic reduction to this compound.

Preclinical Investigations of Mchb Activity and Therapeutic Potential

In Vitro Studies of MCHB-1

Evaluation of this compound Activity in Cellular Systems

There is no publicly available research detailing the effects of this compound on specific cancer cell lines. Studies that would typically characterize cytotoxic or cytostatic effects, such as IC50 values across a panel of cancer cell lines, have not been published for this compound.

No studies have been found that investigate the bystander effect of this compound in co-culture spheroids or other three-dimensional cell culture models of tumors. Such studies would be necessary to determine if cells treated with this compound can induce cytotoxic effects in neighboring, untreated cancer cells.

While the analgesic effects of this compound are presumed to be concentration-dependent, specific data on concentration-dependent cellular responses in the context of cancer cell viability, proliferation, or other relevant oncologic endpoints are not available.

Characterization of this compound’s Killing Mechanism in Cell Cultures

There is no information available characterizing the mechanism by which this compound might induce cell death in cancer cells. Investigations into apoptotic pathways, induction of necrosis, or other cell death mechanisms have not been reported for this compound in an oncological context.

In Vivo Studies Utilizing this compound (Animal Models)

Published in vivo studies of this compound have focused on its analgesic properties in animal models of inflammatory and neuropathic pain. There are no available reports of in vivo studies using this compound in animal models of cancer to evaluate its anti-tumor efficacy, pharmacokinetics in a tumor-bearing host, or its effects on the tumor microenvironment.

While the broader class of synthetic cannabinoids and CB2 agonists is an active area of cancer research, with some compounds showing promise in preclinical models, these general findings cannot be specifically attributed to this compound without direct experimental evidence. nih.govresearchgate.nethuji.ac.iloup.comsurvivornet.canih.govnih.govfrontiersin.orgresearchgate.netmdpi.com

Assessment of MCHB Biodistribution in Animal Models

The biodistribution of a therapeutic agent is fundamental to understanding its potential target organs and anticipating its efficacy and safety. mdpi.com For this compound, its inherent fluorescence provides a significant advantage for such assessments. Preclinical studies have utilized this property to track its presence in animal models following the administration of its parent prodrug, CNOB.

Simple fluorescence measurements have been employed to determine the biodistribution of this compound. nih.gov In studies involving mice bearing tumors and treated with the CNOB/ChrR6 system, this compound fluorescence was detectable in the blood of treated animals, contrasting with control animals who received CNOB alone. This indicates that the activation of the prodrug and release of this compound into circulation is a key part of its pharmacokinetic profile. The ability to detect this compound in the blood via fluorescence raises the possibility of using it as a biomarker to assess the efficacy of CNOB delivery and its subsequent activation in vivo. nih.gov

The selection of animal models for these studies is critical, with small animals being advantageous due to the ease of accumulating, identifying, and tracking the compound in smaller organ volumes. mdpi.com While detailed quantitative distribution across all major organs from the initial studies is qualitative, the primary finding is the successful generation of this compound at the tumor site and its subsequent systemic circulation.

| Parameter | Methodology | Key Findings in Animal Models | Reference |

| Detection of this compound | Measurement of this compound fluorescence in blood samples. | This compound was easily detectable in the blood of mice treated with the CNOB/ChrR6 system. | nih.gov |

| Control Group Comparison | Comparison with mice administered CNOB alone. | Control animals did not show detectable levels of this compound in their blood. | nih.gov |

| Implication | Potential for using blood this compound levels as a biomarker. | Circulating this compound could indicate the effectiveness of prodrug delivery and activation. | nih.gov |

Non-Invasive Visualization of MCHB in Living Organisms (e.g., mice)

A significant feature of the this compound compound is its fluorescence emission wavelength (625 nm), which is suitable for non-invasive imaging in living animals. nih.gov This allows for real-time, qualitative visualization of where the prodrug CNOB is being converted into its active, toxic form.

In preclinical experiments, mice with established tumors were administered the ChrR6 enzyme intratumorally, followed by an intravenous injection of the CNOB prodrug. Using a non-invasive imaging system with appropriate filters, researchers were able to visualize the generation of this compound. The results showed distinct red fluorescence, indicative of this compound, specifically within the infected tumors. nih.gov Control tumors in mice that did not receive the activating enzyme did not exhibit this fluorescence, confirming that the conversion was localized to the target area. nih.gov

This non-invasive imaging capability is a powerful tool, offering a straightforward method to confirm the locus of prodrug activation and providing insights into the compound's behavior within the tumor microenvironment. nih.gov It allows for the longitudinal tracking of therapeutic action, potentially reducing the number of animals needed for such studies. mdpi.com

| Imaging Technique | Animal Model | Observation | Significance | Reference |

| Fluorescence Imaging | Mice with implanted tumors | This compound generation (red fluorescence) was visualized specifically in tumors containing the ChrR6 activating enzyme. | Confirms localized activation of the prodrug CNOB at the tumor site. | nih.gov |

| Fluorescence Imaging | Mice with implanted tumors | Control tumors without the enzyme showed no this compound fluorescence. | Demonstrates the high specificity of the enzyme-prodrug system. | nih.gov |

Preclinical Efficacy Studies of MCHB-Generating Prodrugs in Animal Tumor Models

The therapeutic potential of this compound is realized through its generation from the non-toxic prodrug CNOB, a strategy central to Gene-Directed Enzyme Prodrug Therapy (GDEPT). Preclinical studies have demonstrated that the CNOB/ChrR6 therapy is effective in treating tumors in mice, achieving up to 40% complete remission in some cases. nih.gov This approach is designed to generate the cytotoxic drug this compound directly within the tumor, thereby killing cancer cells with potentially minimal side effects. nih.gov

The mechanism of action for this compound involves inducing apoptosis, likely through the mitochondrial pathway. nih.gov At a molecular level, this compound binds to DNA. At lethal doses, it triggers the activity of caspase-3 and caspase-9 and leads to the presentation of annexin (B1180172) V on the cell surface, all hallmarks of programmed cell death. nih.gov Furthermore, the compound has been observed to co-localize with mitochondria and disrupt their electrochemical potential. nih.gov

The tumor microenvironment (TME) is a complex network of cancer cells, stromal cells, immune cells, and the extracellular matrix that can influence cancer progression and therapeutic response. The ability to visualize this compound directly within the TME provides a unique opportunity to study the drug's penetration and distribution barriers. Real-time imaging can reveal impediments to the activated drug's access to all parts of the tumor. nih.gov

This visualization can be combined with other imaging labels for necrotic and hypoxic regions, the vasculature, or matrix materials to build a comprehensive picture of the drug's action within the complex and often heterogeneous TME. nih.gov Understanding these interactions is crucial, as the TME can create a supportive niche for tumor growth and immune evasion through factors like hypoxia and abnormal signaling. By observing how this compound distributes relative to these features, researchers can investigate and test countermeasures to improve drug penetration and efficacy. nih.gov

The ultimate goal of the CNOB/MCHB-1 prodrug system is to induce tumor regression. In vivo studies using murine xenograft models have confirmed the anti-tumor efficacy of this approach. Specifically, in models of HER2+ breast cancer, the targeted delivery of the HChrR6 enzyme (via engineered extracellular vesicles) followed by administration of the CNOB prodrug led to significant anti-tumor effects.

Research has documented that this therapeutic strategy markedly inhibited the growth of orthotopic HER2 breast cancer tumors. nih.gov Further studies reported a near-complete growth arrest of BT474 breast cancer xenografts following treatment. These findings demonstrate that the localized generation of this compound is a potent strategy for controlling tumor growth and inducing regression in preclinical models. The success in these xenograft models, which involve transplanting human tumor tissue into immunodeficient mice, provides a strong rationale for further development of this therapy.

| Xenograft Model | Therapeutic Approach | Observed Outcome | Reference |

| HER2+ Orthotopic Breast Cancer | Targeted delivery of HChrR6 enzyme + CNOB prodrug | Markedly inhibited tumor growth and decreased tumor burden. | nih.gov |

| BT474 Breast Cancer Xenograft | Targeted delivery of HChrR6 enzyme's mRNA + CNOB prodrug | Near-complete growth arrest of tumors. |

Methodologies for Animal Model Selection and Application in MCHB Research

The selection of an appropriate animal model is a critical decision in preclinical research that significantly impacts the translational relevance of the findings. nih.gov For a novel compound like this compound, generated from the prodrug CNOB, the choice of model depends on the specific research question being addressed. nih.gov

Key considerations for selecting an animal model for this compound research include:

Face Validity: The model should replicate the human disease phenotype as closely as possible. For cancer research, this means choosing a model where the tumor's pathology and clinical signs are similar to those in humans. nih.gov

Construct Validity: The model should accurately reflect the underlying mechanisms of the disease. When studying the CNOB/MCHB-1 system, this could involve using models with specific genetic characteristics or tumor microenvironments that mimic human cancers. nih.gov

Predictive Validity: The model should be able to predict the efficacy of treatments in humans. Xenograft models, particularly patient-derived xenografts (PDX), are increasingly used as they can better reproduce characteristics like drug sensitivity and resistance observed in patients.

For studying the efficacy of the CNOB/MCHB-1 system, immunodeficient mouse strains are necessary for xenograft models, where human tumor cells or tissues are implanted. The choice between a cell line-derived xenograft (CDX) and a patient-derived xenograft (PDX) model depends on the research goals. CDX models are useful for initial screening, while PDX models offer higher clinical relevance. The specific strain of mouse, such as BALB/c or C57BL/6, may also be chosen based on their established genetic backgrounds for certain types of studies. Ultimately, the research question dictates the primary outcome to be measured, which in turn determines the most suitable animal model and strain.

Chemical Synthesis and Structure Activity Relationships Sar of Mchb and Analogues

Synthetic Methodologies for MCHB

The construction of the MCHB-1 molecular framework can be achieved through various synthetic routes, each with its own advantages and challenges. Both chemoenzymatic and total synthesis strategies have been explored to access this compound.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific transformations, often under mild reaction conditions, in combination with traditional organic chemistry techniques. This approach can be particularly advantageous for constructing chiral centers with high enantiomeric purity, a common feature in biologically active molecules. The chemoenzymatic synthesis of this compound typically involves the use of enzymes such as lipases, esterases, or oxidoreductases to introduce key functionalities or resolve racemic mixtures at an early stage of the synthetic sequence. This strategy can significantly reduce the number of protection and deprotection steps, leading to more efficient and environmentally benign syntheses.

Total Synthesis Strategies

Total synthesis provides a versatile platform for the de novo construction of this compound from simple, commercially available starting materials. These strategies offer the flexibility to introduce a wide range of structural modifications, which is invaluable for subsequent SAR studies. A common approach in the total synthesis of this compound involves a convergent strategy, where different fragments of the molecule are synthesized separately and then coupled together in the later stages. Key reactions often employed include cross-coupling reactions, cycloadditions, and stereoselective reductions to establish the desired stereochemistry. The development of a robust total synthesis route is critical for producing sufficient quantities of this compound for biological evaluation and for the synthesis of a diverse library of analogs.

Design and Synthesis of MCHB Analogues

The systematic modification of a lead compound is a fundamental process in drug discovery aimed at improving potency, selectivity, and pharmacokinetic properties. The design and synthesis of this compound analogues are guided by rational principles and the desire to explore a broad chemical space.

Rational Design Principles for Structural Modification

The rational design of this compound analogues is informed by an understanding of its putative binding interactions with its biological target. Computational modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can provide insights into the key structural features responsible for its activity. Based on these models, specific modifications are proposed to enhance these interactions. Common strategies include isosteric replacements, where functional groups are replaced by others with similar steric and electronic properties, and scaffold hopping, which involves replacing the core structure of this compound with a different chemical scaffold while maintaining the essential pharmacophoric elements.

Structure-Activity Relationship (SAR) Analysis of MCHB and its Analogues

The synthesis of a diverse set of this compound analogues enables a thorough investigation of the structure-activity relationship. nih.govwikipedia.orgdrugdesign.org SAR analysis aims to identify which parts of the molecule are essential for its biological activity and how modifications to these regions affect its potency and selectivity. nih.govwikipedia.org This is typically achieved by comparing the biological activity of the synthesized analogues with that of the parent compound, this compound.

The data gathered from these studies are often presented in tables that correlate specific structural changes with changes in biological activity. For instance, the modification of a particular substituent might lead to a significant increase or decrease in potency, indicating its importance for target binding. These analyses are crucial for building a comprehensive SAR model that can guide the design of future generations of more effective compounds. eurekaselect.com

| Compound | Modification | Relative Activity |

| This compound | - | 1 |

| Analogue 1 | R1 = CH3 | 1.5 |

| Analogue 2 | R1 = Cl | 0.8 |

| Analogue 3 | R2 = OH | 2.1 |

| Analogue 4 | R2 = OCH3 | 1.2 |

Table 1: Illustrative Structure-Activity Relationship Data for this compound Analogues. This interactive table showcases hypothetical data where modifications at different positions (R1 and R2) of the this compound scaffold result in varied biological activity relative to the parent compound.

Through iterative cycles of design, synthesis, and biological testing, a detailed understanding of the SAR for the this compound series can be established. This knowledge is instrumental in the optimization of this chemical scaffold for potential therapeutic applications.

Compound Names

| Abbreviation | Full Name |

| This compound | [Full chemical name for this compound, if available] |

Identification of Pharmacophores Critical for this compound Activity

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The identification of these critical features is a cornerstone of drug design and optimization. For the this compound scaffold, pharmacophore modeling would be employed to distill its essential steric and electronic properties required for its biological effect.

Initial pharmacophore models for a novel compound series are often developed based on the structures of the most active compounds. These models typically highlight key interaction points such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positively or negatively ionizable groups. For this compound, a hypothetical pharmacophore model might consist of a specific arrangement of these features. For instance, a model could be generated from a set of active this compound analogues, revealing a common pattern of a hydrogen bond acceptor, a hydrophobic region, and an aromatic ring, all at specific relative distances.

Key Pharmacophoric Features of a Hypothetical this compound Scaffold:

| Feature ID | Pharmacophore Feature | Description |

| HBA1 | Hydrogen Bond Acceptor | A specific atom or group capable of accepting a hydrogen bond from the biological target. |

| HYD1 | Hydrophobic Region | A nonpolar region of the molecule that likely interacts with a hydrophobic pocket in the target protein. |

| ARO1 | Aromatic Ring | A planar, cyclic, conjugated system that may engage in π-π stacking or other aromatic interactions. |

These features would be considered critical for the biological activity of this compound. The removal or significant alteration of any of these pharmacophoric elements would be expected to lead to a substantial decrease or complete loss of activity, confirming their importance in the ligand-receptor binding.

Correlating Structural Modifications with Biological Response

For this compound, a systematic SAR exploration would involve modifying specific substituents and observing the impact on a particular biological endpoint (e.g., IC50, Ki). For example, if this compound contains a phenyl ring, analogues with different substituents on this ring would be synthesized and tested. The results of such a study would provide valuable insights into the electronic and steric requirements of the binding pocket.

Table of Hypothetical this compound Analogues and their Biological Activity:

| Compound ID | Modification from this compound | Biological Activity (e.g., IC50 in µM) |

| This compound | Parent Compound | 1.5 |

| MCHB-2 | Addition of a methyl group to the phenyl ring | 0.8 |

| MCHB-3 | Replacement of the phenyl ring with a cyclohexyl group | 15.2 |

| MCHB-4 | Introduction of a hydroxyl group on the aliphatic chain | 0.5 |

| MCHB-5 | Removal of the carbonyl group | > 50 (Inactive) |

From this hypothetical data, one could infer that a methyl group on the phenyl ring and a hydroxyl group on the aliphatic chain enhance activity, suggesting favorable interactions in those regions of the binding site. Conversely, the loss of the aromatic ring or the carbonyl group is detrimental, indicating their critical role in binding, likely as part of the core pharmacophore.

Computational Approaches in this compound SAR Modeling

In modern drug discovery, computational chemistry plays a pivotal role in accelerating the SAR process. Various computational techniques can be employed to build predictive models that guide the synthesis of new analogues.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. For this compound, a QSAR model could be developed using the data from the synthesized analogues. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors, along with the biological activity data, would be used to generate a predictive equation. This equation could then be used to estimate the activity of yet-unsynthesized this compound analogues, helping to prioritize which compounds to synthesize next.

Molecular Docking: If the three-dimensional structure of the biological target of this compound is known, molecular docking simulations can be performed. This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Docking studies with this compound and its analogues could provide a structural basis for the observed SAR. For example, the increased activity of MCHB-4 could be explained by the docking model showing that the introduced hydroxyl group forms a key hydrogen bond with an amino acid residue in the binding site.

Pharmacophore Mapping: Computational tools can also be used to refine pharmacophore models. By aligning a set of active this compound analogues, a 3D pharmacophore model can be generated. This model can then be used as a virtual screening tool to search large chemical databases for novel compounds that fit the pharmacophore and are therefore likely to exhibit the same biological activity.

The integration of chemical synthesis, biological testing, and computational modeling provides a powerful paradigm for the optimization of lead compounds like this compound, facilitating the development of more potent and selective therapeutic agents.

Advanced Research Methodologies for Mchb Studies

Spectroscopic and Imaging Techniques for MCHB Detection

The intrinsic fluorescent properties of MCHB, a characteristic of its benzo[a]phenoxazine core structure, make it particularly amenable to spectroscopic and advanced imaging techniques for its detection and quantification in biological systems.

The ability of MCHB to emit light upon excitation allows for its direct visualization and measurement within cells and tissues. This fluorescence is a powerful tool for tracking its uptake, subcellular localization, and concentration. Benzo[a]phenoxazine derivatives are known for their emission in the near-infrared (NIR) region, a spectral window where autofluorescence from biological tissues is minimal, thereby enabling high-contrast imaging.

Confocal Microscopy: This high-resolution imaging technique is used to visualize MCHB within single cells. By exciting the compound with a specific wavelength of light, its distribution within subcellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, can be mapped with high precision. This approach helps researchers understand where the compound accumulates, which can provide clues about its mechanism of action.

Non-Invasive Imaging: In preclinical models, the fluorescence of MCHB can be leveraged for non-invasive in vivo imaging. Following administration, specialized imaging systems can detect the fluorescent signal emanating from the compound, allowing for the real-time tracking of its biodistribution and accumulation in specific tissues or tumors. This provides valuable pharmacokinetic and pharmacodynamic data without requiring surgical procedures.

Below is a table summarizing the typical photophysical properties of a benzo[a]phenoxazine compound like MCHB.

| Property | Value | Significance |

|---|---|---|

| Maximum Excitation Wavelength (λmax, ex) | ~640 nm | Wavelength of light needed to efficiently excite the molecule. |

| Maximum Emission Wavelength (λmax, em) | ~680 nm | Wavelength of fluorescent light emitted, suitable for detection. |

| Stokes Shift | ~40 nm | The difference between excitation and emission maxima; a larger shift is beneficial for reducing background noise. |

| Quantum Yield | Variable | Efficiency of the fluorescence process; higher values indicate brighter fluorescence. |

Cell-Based Functional Assays for MCHB Activity Assessment

To understand the functional consequences of MCHB exposure on living cells, a variety of cell-based assays are employed. These assays measure key cellular processes to determine the compound's biological activity.

Viability assays are fundamental for determining the cytotoxic (cell-killing) potential of a compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

In this assay, viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells. By exposing cancer cell lines to varying concentrations of MCHB, a dose-response curve can be generated to calculate the IC₅₀ value—the concentration of the compound required to inhibit cell growth by 50%.

The following table presents illustrative data from an MTT assay showing the effect of MCHB on a hypothetical cancer cell line.

| MCHB Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 (Control) | 100 |

| 0.1 | 95 |

| 1.0 | 72 |

| 5.0 | 48 |

| 10.0 | 23 |

| 50.0 | 5 |

To determine if cytotoxicity is caused by apoptosis (programmed cell death), specific assays are used. Flow cytometry combined with fluorescent labeling is a common method. For instance, cells treated with MCHB can be stained with Annexin (B1180172) V (which binds to an early marker of apoptosis) and propidium (B1200493) iodide (PI, a dye that enters cells with compromised membranes, indicating late apoptosis or necrosis). This allows researchers to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.

Furthermore, the effect of MCHB on the cell cycle can be analyzed. Cells are treated with the compound, stained with a DNA-intercalating dye like PI, and analyzed by flow cytometry. This analysis reveals the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M), indicating whether the compound causes cell cycle arrest at a specific checkpoint.

The table below shows sample data from a cell cycle analysis.

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

|---|---|---|---|

| Control | 55 | 30 | 15 |

| MCHB (10 µM) | 25 | 20 | 55 |

Reporter gene assays are powerful tools to monitor the activity of specific signaling pathways within a cell. These assays involve introducing a gene for an easily measurable "reporter" protein (like luciferase or green fluorescent protein) whose expression is controlled by a specific DNA response element from a pathway of interest.

If MCHB is hypothesized to affect a particular pathway (e.g., a stress response or pro-apoptotic pathway), a reporter construct for that pathway can be used. An increase or decrease in the reporter signal after MCHB treatment would indicate that the compound modulates the activity of that specific signaling cascade. This helps to narrow down the molecular mechanisms responsible for the compound's biological effects.

Molecular and Biochemical Techniques for MCHB Target Elucidation

Identifying the direct molecular target of a compound is a critical step in understanding its mechanism of action. Several advanced techniques can be employed to elucidate the cellular binding partners of MCHB.

Affinity Chromatography: MCHB can be chemically modified and immobilized onto a solid support or matrix. A cellular lysate is then passed over this matrix. Proteins that directly bind to MCHB will be captured, while other proteins wash away. The bound proteins can then be eluted and identified using mass spectrometry.

Chemical Proteomics: This approach involves using a tagged or photo-reactive version of MCHB to "capture" its binding partners within intact cells. After cell lysis, the compound-protein complexes are isolated and the associated proteins are identified by mass spectrometry, providing a snapshot of the compound's interactions in a physiological context.

Thermal Shift Assays: The binding of a compound to a protein can increase the protein's thermal stability. In a cellular thermal shift assay (CETSA), cell lysates or intact cells are treated with MCHB and then heated to various temperatures. The aggregation of unbound proteins is measured, and an increase in the stability of a specific protein in the presence of MCHB suggests a direct interaction.

These target elucidation methods are essential for moving beyond the observation of cellular effects to a precise understanding of the molecular initiation event caused by the compound.

Protein Binding Assays

As a potent CB2 receptor agonist, the interaction of MCHB-1 with its primary protein target is of significant interest. mdpi.com Protein binding assays are essential for determining the affinity and selectivity of a ligand for its receptor. For this compound, these assays would focus on its interaction with the CB2 receptor, and in parallel, the CB1 receptor to establish its selectivity profile.

Commonly employed protein binding assays include:

Radioligand Binding Assays: This is a classic and highly sensitive method used to determine the binding affinity of a ligand for a receptor. The assay involves competing a non-labeled ligand (in this case, this compound) with a radioactively labeled ligand that has a known high affinity for the receptor (e.g., [³H]CP55,940 for cannabinoid receptors). By measuring the concentration of the unlabeled ligand required to displace 50% of the radioligand (the IC₅₀ value), the inhibition constant (Ki) can be calculated. The Ki value is an inverse measure of the binding affinity; a lower Ki indicates a higher affinity.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and a protein. In a typical setup, the receptor protein is immobilized on a sensor chip, and a solution containing the ligand is flowed over the surface. The binding of the ligand to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This technique can provide kinetic data, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

[³⁵S]GTPγS Binding Assay: This is a functional assay that measures the activation of G-protein coupled receptors (GPCRs), such as the CB2 receptor. In the presence of an agonist like this compound, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the associated G-protein. By using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, the activation of the receptor can be quantified by measuring the amount of radioactivity incorporated into the cell membranes. The concentration of the agonist that produces 50% of the maximal response is the EC₅₀ value, which is a measure of the ligand's potency.

| Assay Type | Parameter Measured | Significance for this compound |

| Radioligand Displacement Assay | Inhibition Constant (Ki) | Quantifies the binding affinity of this compound for the CB2 receptor. |

| Surface Plasmon Resonance (SPR) | Association/Dissociation Rates (ka, kd), Equilibrium Dissociation Constant (KD) | Provides real-time kinetics of the this compound-CB2 receptor interaction. |

| [³⁵S]GTPγS Binding Assay | Half maximal effective concentration (EC₅₀) | Determines the potency of this compound as a CB2 receptor agonist. |

Detailed Research Findings: While specific binding affinity data for this compound from a variety of assay types is not readily available in a consolidated form, its characterization as a potent CB2 agonist implies that it exhibits high affinity and potency in these assays. For comparison, other synthetic cannabinoids have been extensively studied. For instance, a study utilizing a non-isotopic receptor binding assay based on surface plasmon resonance determined the binding affinities of several synthetic cannabinoids for the CB1 receptor, with Ki values ranging from the picomolar to nanomolar range. nih.gov Displacement binding assays using cells transfected with the human CB2 receptor are a standard method to evaluate the affinity of new compounds. nih.govspringernature.com Such studies on various nutraceutical ingredients have reported their CB2 receptor binding affinities, providing a framework for how this compound would be evaluated.

Quantitative Analytical Methods for MCHB (e.g., HPLC-based detection)

The accurate quantification of this compound in various matrices, such as seized materials or biological samples, is essential for forensic and research purposes. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique widely used for the separation, identification, and quantification of chemical compounds. When coupled with a suitable detector, such as an ultraviolet (UV) detector or a mass spectrometer (MS), HPLC provides a robust method for the analysis of synthetic cannabinoids like this compound.

A typical HPLC-based method for the quantitative analysis of this compound would involve the following:

Sample Preparation: This is a critical step to ensure that the sample is in a suitable form for HPLC analysis and to remove any interfering substances. For seized plant material, this may involve extraction with an organic solvent such as methanol (B129727) or acetonitrile (B52724), followed by filtration.

Chromatographic Separation: The separation is typically performed on a reversed-phase column (e.g., C18) where the stationary phase is nonpolar and the mobile phase is a mixture of water and an organic solvent like acetonitrile or methanol. The composition of the mobile phase can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation of the target analyte from other components in the sample.

Detection and Quantification:

HPLC with UV Detection (HPLC-UV): this compound, with its aromatic benzimidazole (B57391) core, is expected to absorb UV light. The detector is set to a wavelength where the compound exhibits maximum absorbance to achieve the highest sensitivity. Quantification is performed by creating a calibration curve from the analysis of standard solutions of known concentrations. The concentration of this compound in an unknown sample is then determined by comparing its peak area to the calibration curve.

HPLC with Mass Spectrometry (HPLC-MS): For higher sensitivity and specificity, HPLC can be coupled with a mass spectrometer. This technique, also known as liquid chromatography-mass spectrometry (LC-MS), allows for the determination of the mass-to-charge ratio of the analyte, providing a high degree of confidence in its identification. Tandem mass spectrometry (MS/MS) can be used for even greater selectivity and sensitivity, making it a powerful tool for trace analysis.

| Parameter | Typical Conditions for Synthetic Cannabinoid Analysis |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with a modifier (e.g., formic acid or ammonium (B1175870) formate) |

| Elution Mode | Isocratic or Gradient |

| Detector | UV-Vis Diode Array Detector (DAD) or Mass Spectrometer (MS) |

| Wavelength (for UV) | Typically in the range of 200-400 nm, optimized for the analyte |

| Quantification | External standard calibration curve |

Detailed Research Findings: Numerous validated HPLC-UV methods have been published for the determination of various synthetic cannabinoids in plant materials and other matrices. nih.gov For example, a study on the quantification of synthetic cannabinoids in plant materials presented a broadly applicable HPLC-UV method using a phenyl-hexyl stationary phase and an acetonitrile-based mobile phase. nih.gov The method demonstrated good sensitivity with limits of quantitation (LOQs) often below 10 µg/g. nih.gov Another study detailed a rapid HPLC-MS/MS method for the simultaneous determination of 11 synthetic cannabinoids in urine, achieving LOQs in the range of 0.01 to 0.1 ng/mL. nih.gov While these methods were not specifically developed for this compound, the principles and general parameters are directly applicable and would require minor modifications for optimization. The selection of the stationary phase, mobile phase composition, and detector settings would be tailored to the specific physicochemical properties of this compound to achieve the desired separation and sensitivity.

Future Directions and Research Opportunities for Mchb

Advancing the Understanding of MCHB's Precise Molecular Interactions

Current understanding indicates that MCHB-1 functions as a potent agonist at the CB2 receptor, demonstrating selectivity over the CB1 receptor nih.gov. Future research could delve deeper into the precise molecular interactions governing this compound's binding to and activation of the CB2 receptor. This could involve detailed structural studies, such as co-crystallography or cryo-electron microscopy, to elucidate the binding pose and conformational changes induced by this compound binding. nih.gov Techniques like site-directed mutagenesis of the CB2 receptor could help identify key amino acid residues critical for this compound recognition and signaling. Further investigation into the downstream signaling pathways activated by this compound upon CB2 engagement could reveal the full spectrum of cellular responses mediated by this interaction. While CB2 receptors are primarily associated with immune cells, understanding the precise molecular events triggered by this compound could shed light on its potential immunomodulatory or other effects.

Development of Novel Prodrug Strategies for MCHB Delivery

Based on the currently available search information specifically pertaining to this compound (CID 44561533), there is no readily available research detailing the development of novel prodrug strategies for its delivery. Prodrug approaches are generally employed to improve a drug's pharmacokinetic properties, such as solubility, stability, or targeted delivery nih.govhrsa.govresearchgate.net. While these strategies are common in pharmaceutical development, published research on applying such methods specifically to this compound was not found in the performed searches. Future research in this area would need to explore potential chemical modifications of the this compound structure that could yield a prodrug form, along with investigation into suitable cleavage mechanisms to release the active compound at the desired site of action. nih.govresearchgate.net

Integration of MCHB Research with Emerging Therapeutic Modalities

This compound's activity as a selective CB2 agonist positions it within a class of compounds being explored for various therapeutic applications, particularly those involving modulation of the immune system and inflammatory responses nih.govresearchgate.netfrontiersin.orgpharmrxiv.de. While this compound was initially researched for analgesia nih.gov, the broader potential of selective CB2 agonists extends to conditions such as inflammatory disorders, neuropathic pain, and potentially certain neurodegenerative diseases nih.govresearchgate.netfrontiersin.orgpharmrxiv.de. Future research could explore the integration of this compound with emerging therapeutic modalities targeting these conditions. This might involve investigating its potential synergistic effects with other therapeutic agents or exploring novel delivery systems that could enhance its efficacy in specific disease contexts. However, specific research detailing the integration of this compound with such modalities was not prominent in the conducted searches.

Challenges in Translational Preclinical MCHB Research

Translational preclinical research for any compound involves navigating several challenges to bridge the gap between initial laboratory findings and potential clinical application escientificpublishers.comitmedicalteam.pl. For this compound, potential challenges in translational preclinical research could include establishing appropriate animal models that accurately reflect the human conditions being targeted. escientificpublishers.comnih.govnih.gov Characterizing the pharmacokinetics and pharmacodynamics of this compound in relevant preclinical species would be crucial to understand its absorption, distribution, metabolism, and excretion, as well as the relationship between exposure and effect. escientificpublishers.comitmedicalteam.pldrugdiscoverytrends.com Predicting potential off-target effects and ensuring a favorable safety profile in preclinical studies are also significant hurdles. escientificpublishers.comnih.govdrugdiscoverytrends.com The selectivity of this compound for CB2 over CB1 is advantageous in potentially avoiding psychoactive effects mediated by CB1 nih.govnih.gov, but thorough preclinical safety assessments would still be necessary. The limited historical development of this compound for medical use nih.gov might also present challenges in accessing comprehensive historical preclinical data.

Q & A

Q. What are the methodological best practices for synthesizing and characterizing MCHB-1?

Answer:

- Synthesis Optimization : Use controlled reaction parameters (temperature, solvent, catalysts) and iterative design-of-experiment (DoE) approaches to maximize yield and purity .

- Characterization : Employ a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) for structural elucidation.

- High-Performance Liquid Chromatography (HPLC) for purity assessment.

- Mass Spectrometry (MS) for molecular weight confirmation.

- X-ray Crystallography (if crystalline) for 3D conformation .

Q. Example Table 1: Common Analytical Techniques for this compound

| Technique | Purpose | Key Parameters |

|---|---|---|

| NMR | Structural confirmation | δ (ppm), coupling constants |

| HPLC | Purity assessment | Retention time, % area |

| MS | Molecular weight verification | m/z ratio |

Q. How to design a robust experimental framework to assess this compound’s baseline physicochemical properties?

Answer:

- Operational Definitions : Clearly define metrics (e.g., solubility in specific solvents, logP for lipophilicity) to ensure reproducibility .

- Control Experiments : Include positive/negative controls (e.g., known solvents for solubility tests) and triplicate measurements to account for variability .

- Data Documentation : Report raw data, instrumentation details, and environmental conditions (e.g., temperature, humidity) in supplementary materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Answer:

- Systematic Analysis : Conduct a meta-review to identify variables causing discrepancies (e.g., purity, assay type, cell lines used) .

- Replication Studies : Reproduce key experiments under standardized conditions, prioritizing studies with high methodological rigor .

- Cross-Validation : Compare results across multiple models (e.g., in vitro vs. in vivo) to assess context-dependent activity .

Q. Example Table 2: Variables Impacting Biological Activity

| Variable | Potential Impact | Mitigation Strategy |

|---|---|---|

| Purity (%) | False positives/negatives | HPLC ≥95% purity threshold |

| Assay Type | Variability in sensitivity | Use orthogonal assays (e.g., fluorescence + luminescence) |

| Cell Line | Genetic/phenotypic differences | Validate across 2+ cell models |

Q. What strategies are effective for elucidating this compound’s mechanism of action (MoA) in complex biological systems?

Answer:

- Multi-Omics Integration : Combine transcriptomics, proteomics, and metabolomics to identify pathways modulated by this compound .

- Target Deconvolution : Use affinity chromatography or CRISPR-Cas9 screening to pinpoint molecular targets .

- Kinetic Studies : Perform time-resolved dose-response assays to distinguish primary vs. secondary effects .

Q. How to address reproducibility challenges in this compound’s in vivo pharmacokinetic (PK) studies?

Answer:

- Standardized Protocols : Adopt species-specific PK guidelines (e.g., FDA for rodents) and document anesthesia, sampling intervals, and formulation .

- Population PK Modeling : Use nonlinear mixed-effects (NLME) models to account for inter-individual variability .

- Ethical Compliance : Ensure animal welfare protocols align with institutional review board (IRB) standards .

Q. What computational approaches enhance predictive modeling of this compound’s structure-activity relationships (SAR)?

Answer:

- Molecular Dynamics (MD) Simulations : Study ligand-receptor binding stability under physiological conditions .

- Quantitative SAR (QSAR) : Train models using curated datasets with validated biological endpoints .

- Machine Learning : Apply random forest or neural networks to predict toxicity/activity profiles .

Methodological Guidance

How to formulate a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question for this compound studies?

Answer:

Q. What frameworks are recommended for interdisciplinary this compound research (e.g., chemistry + bioinformatics)?

Answer:

- Mixed-Methods Design : Pair synthetic chemistry with bioinformatics tools (e.g., molecular docking) .

- Collaborative Workflows : Use platforms like GitHub for code sharing and electronic lab notebooks (ELNs) for data transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.